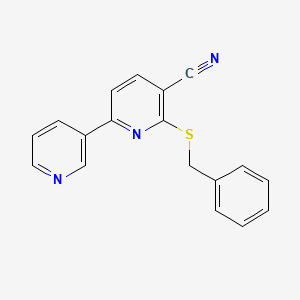

![molecular formula C20H27N5O B5550155 3-({4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5550155.png)

3-({4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is related to a class of chemicals that can undergo various chemical reactions and possess unique chemical and physical properties. While there is no direct research on this exact compound, there are studies on similar structures that provide insights into their synthesis, properties, and potential applications.

Synthesis Analysis

Substituted tetrahydrocyclopenta[c]pyrazoles, which share a core structure with the compound , have been synthesized using intramolecular nitrilimine cycloaddition, highlighting a method that could be adapted for the synthesis of the target compound. This method involves the 3+2 intramolecular dipolar cycloaddition of nitrilimines to alkynes, which can be extended to versatile derivatives (Winters, Teleha, & Sui, 2014).

Molecular Structure Analysis

The molecular structure of compounds related to the target molecule, especially those containing the tetrahydrocyclopenta[c]pyrazole moiety, can be analyzed through various spectroscopic methods such as NMR, IR, and X-ray crystallography. These techniques provide detailed information on the molecular framework and the spatial arrangement of atoms within the molecule (Özdemir, Dayan, & Demirmen, 2016).

Chemical Reactions and Properties

The cyclopenta[c]pyrazole core is known for its reactivity towards various chemical reactions. The synthesis process itself, involving cycloadditions, can give rise to multiple derivatives, showcasing the compound’s versatile chemical behavior. Additionally, the presence of the imidazolyl and piperidinyl groups could influence its reactivity, making it a candidate for further functionalization (Pinna et al., 2013).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline structure can be inferred from similar compounds. The tetrahydrocyclopenta[c]pyrazole derivatives are generally crystalline solids, and their solubility can vary based on the substituents attached to the core structure. These properties are crucial for determining the compound's application and handling (Naveen et al., 2021).

Wissenschaftliche Forschungsanwendungen

Potential Therapeutic Applications and Chemical Properties

H3 Receptor Antagonism : Compounds structurally related to the specified chemical have been investigated for their role as novel and selective non-imidazole histamine H3 receptor antagonists. Studies suggest that such compounds may have therapeutic potential in treating conditions such as dementia and neuropathic pain due to their ability to improve memory impairment and reduce secondary allodynia in animal models (Medhurst et al., 2007).

Antibacterial and Antimalarial Activities : Research on novel combinatorial libraries incorporating similar chemical structures has revealed significant antibacterial and antimalarial activities. These studies underscore the potential of such compounds in addressing infectious diseases (Kalaria, Satasia, & Raval, 2014).

Anticancer Potential : The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, closely related to the compound , has been explored for their antitumor activities. These efforts aim to develop novel mitotic inhibitors to combat cancer (Temple, Rose, Comber, & Rener, 1987).

Enzymatic Reaction Mechanisms : Studies have also delved into the mechanistic aspects of how similar compounds interact with enzymes and other biological targets. This research contributes to a deeper understanding of their potential pharmacological effects and could guide the development of new therapeutic agents (Yıldırım, Kandemirli, & Demir, 2005).

Synthetic Methodologies : Advancements in the synthesis of related imidazo[1,2-a]pyridines provide valuable insights into constructing complex molecules with potential biological activities. These synthetic strategies enable the exploration of novel drug candidates (Pericherla, Kaswan, Pandey, & Kumar, 2015).

Wirkmechanismus

The mechanism of action of pyrazole compounds can vary widely depending on their specific structure and the biological target they interact with. Some pyrazole derivatives have shown a wide range of biological activities, including antispasmodic, anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, and antidepressive activities .

Safety and Hazards

The safety and hazards of a specific pyrazole compound would depend on its specific structure. For example, some pyrazole compounds may have hazard statements like H302, H315, and H319, indicating that they may be harmful if swallowed, cause skin irritation, and cause serious eye irritation, respectively .

Zukünftige Richtungen

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Eigenschaften

IUPAC Name |

[4-[1-(cyclobutylmethyl)imidazol-2-yl]piperidin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O/c26-20(18-16-5-2-6-17(16)22-23-18)24-10-7-15(8-11-24)19-21-9-12-25(19)13-14-3-1-4-14/h9,12,14-15H,1-8,10-11,13H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZHKOGCDMYMBNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=CN=C2C3CCN(CC3)C(=O)C4=NNC5=C4CCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

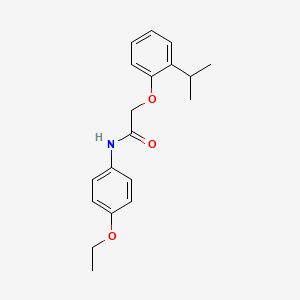

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3-dimethylbenzamide](/img/structure/B5550075.png)

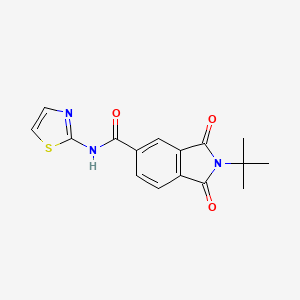

![4-{[(2-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5550090.png)

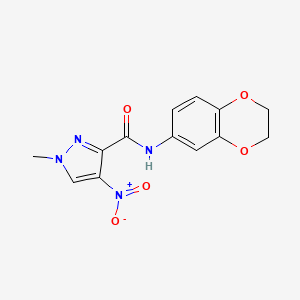

![2-[(3-amino-1-phenyl-1H-1,2,4-triazol-5-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5550100.png)

![methyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B5550105.png)

![1-(4-methylphenyl)-4-[(2-oxo-1-oxaspiro[4.5]dec-4-yl)carbonyl]-2-piperazinone](/img/structure/B5550109.png)

![10,11,12,13-tetrahydro-14H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-14-one](/img/structure/B5550115.png)

![4-[(4-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5550164.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-chlorobenzoyl)oxime]](/img/structure/B5550176.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5550180.png)

![4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5550184.png)